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molecular formula C13H10O2S B072160 2-(Phenylthio)benzoic acid CAS No. 1527-12-4

2-(Phenylthio)benzoic acid

Cat. No. B072160
M. Wt: 230.28 g/mol
InChI Key: PMLBXJKQYSENQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05847155

Procedure details

5.6 g (0.10 mol) potassium hydroxide, 7 ml water, 30 ml benzene and 7.7 g (0.05 mol) thiosalicyclic acid were combined and heated at reflux under a Dean Stark trap. After the water had been collected, 50 ml of dimethylformamide was added and the mixture slowly heated to 140°-150° C. to remove the benzene. An additional 10 ml of dimethylformamide and 0.25 g (1.75 mmol) of cuprous oxide were then added. 5.8 ml (0.051 mol) of iodobenzene was slowly added over a period of 20 minutes while the temperature was maintained at 140°-150° C. The reaction mixture gradually became a solution and gentle reflux was continued for 18 hours. The mixture was then cooled and poured over ice. The pH was adjusted to 10.0 and precipitated solids removed by filtration. The filtrate was washed with two portions of ethyl acetate (the organics were discarded) and adjusted to pH 2.5 with 1N HCl. A precipitate formed which was collected by filtration and then recrystallized from aqueous isopropanol to yield 9.5 g (83%) of the title compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
5.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous oxide
Quantity
0.25 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
[OH-].[K+].O.[C:4]([OH:13])(=[O:12])[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[SH:7].I[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.C1C=CC=CC=1>[C:15]1([S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]([OH:13])=[O:12])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Step Four
Name
Quantity
5.8 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Five
Name
cuprous oxide
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a Dean Stark trap
CUSTOM
Type
CUSTOM
Details
After the water had been collected
ADDITION
Type
ADDITION
Details
50 ml of dimethylformamide was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture slowly heated to 140°-150° C.
CUSTOM
Type
CUSTOM
Details
to remove the benzene
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 140°-150° C
TEMPERATURE
Type
TEMPERATURE
Details
gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
precipitated solids
CUSTOM
Type
CUSTOM
Details
removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with two portions of ethyl acetate (the
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous isopropanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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